Tazobactam, a β-lactamase inhibitor, belongs to the penicillanic acid sulfone class. [] It is not intrinsically bactericidal but enhances the activity of β-lactam antibiotics. [] This characteristic makes Tazobactam a valuable tool in combating antibiotic resistance. [] Its primary use in research is studying the effectiveness of β-lactam antibiotics against resistant bacteria. [, ]
Tazobactam was first synthesized in the late 1970s and has since been utilized in various pharmaceutical formulations, often in combination with other antibiotics. It is primarily produced through synthetic methods in laboratory and industrial settings.
The synthesis of tazobactam has evolved over the years, with various methods reported to improve yield and reduce impurities.
The improved synthesis typically involves:
Tazobactam possesses a complex molecular structure characterized by its bicyclic framework and functional groups that confer its biological activity.
The molecular weight of tazobactam is approximately 293.30 g/mol. Its structural formula can be represented as follows:
Tazobactam undergoes various chemical reactions that are essential for its synthesis and functionality.
The synthesis often involves controlling reaction conditions such as temperature (typically around 80°C) and pH (maintained between 1 and 1.8 during crystallization) to optimize yield and purity .
Tazobactam functions primarily as a β-lactamase inhibitor, protecting β-lactam antibiotics from enzymatic degradation.
Studies have shown that tazobactam can significantly increase the susceptibility of bacteria to β-lactam antibiotics when used in combination therapies .
Tazobactam exhibits specific physical and chemical properties that influence its pharmaceutical applications.
Tazobactam is primarily used in clinical settings as an adjunct to β-lactam antibiotics.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3